molecular formula C20H21BrN2O3 B2474436 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate CAS No. 1351609-63-6

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2474436
CAS No.: 1351609-63-6
M. Wt: 417.303
InChI Key: ZGVVDUXXCAPFLP-UHFFFAOYSA-N
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Description

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is a versatile chemical compound utilized in diverse scientific research areas. It is known for its multifaceted properties and potential for groundbreaking scientific advancements.

Scientific Research Applications

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine to form 2-bromobenzamide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromobenzamido group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve organic solvents and mild temperatures.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reducing agents may include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action for 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate
  • 3-(2-Fluorobenzamido)cyclohexyl phenylcarbamate
  • 3-(2-Iodobenzamido)cyclohexyl phenylcarbamate

Uniqueness

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various scientific research applications to explore new chemical reactions and biological interactions.

Properties

IUPAC Name

[3-[(2-bromobenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVVDUXXCAPFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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